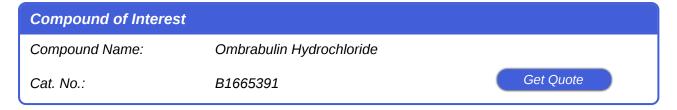


# The Discovery and Development of Ombrabulin (AVE8062): A Technical Guide

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ombrabulin (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA) that was developed for the treatment of various solid tumors. As a derivative of combretastatin A-4, its mechanism of action involves the inhibition of tubulin polymerization, leading to a rapid and selective disruption of the tumor vasculature, subsequent tumor necrosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the discovery and development history of Ombrabulin, from its initial synthesis and preclinical evaluation to its progression through clinical trials. Detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action are presented to offer a thorough resource for researchers and professionals in the field of oncology drug development.

### **Discovery and Initial Synthesis**

Ombrabulin was discovered by Ajinomoto and further developed by Sanofi-Aventis. It was designed as a water-soluble prodrug of the potent tubulin-binding agent combretastatin A-4. The chemical name for Ombrabulin is N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide. Its development aimed to overcome the poor solubility and pharmacokinetic properties of natural combretastatins while retaining their potent anti-vascular effects.



#### **Mechanism of Action**

Ombrabulin exerts its antitumor effects by targeting the tumor's blood supply. It is a vascular disrupting agent that selectively damages the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.

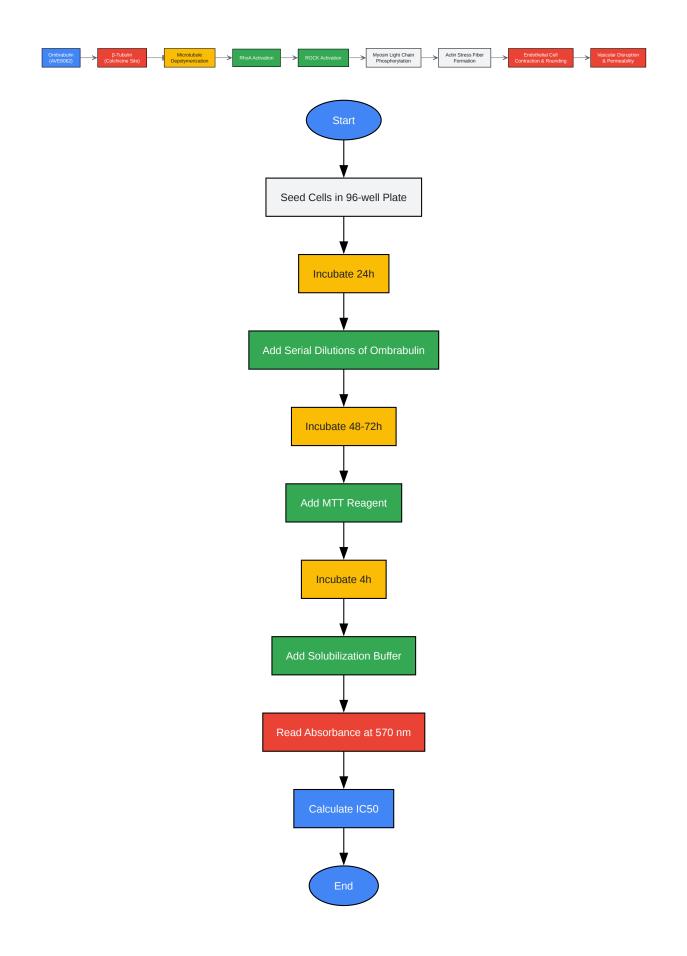
#### **Tubulin Polymerization Inhibition**

The primary molecular target of Ombrabulin's active metabolite is tubulin. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in maintaining cell shape, motility, and cell division.

## Disruption of Endothelial Cell Cytoskeleton and Vascular Permeability

In endothelial cells lining the tumor blood vessels, the inhibition of tubulin polymerization leads to a rapid collapse of the cytoskeleton. This cytoskeletal disruption results in changes in endothelial cell shape, increased vascular permeability, and ultimately, the detachment of endothelial cells from the vessel wall. This process is mediated by the activation of the RhoA/ROCK signaling pathway, which regulates actin-myosin contractility and focal adhesion dynamics. The disruption of the endothelial barrier leads to leakage of plasma and blood cells into the tumor interstitium, a rapid increase in intratumoral pressure, and subsequent vascular shutdown.







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